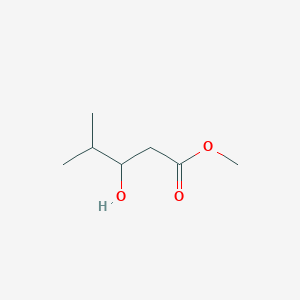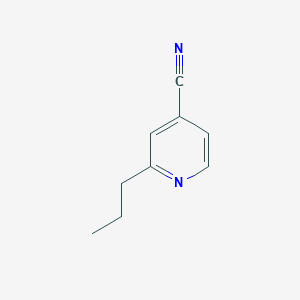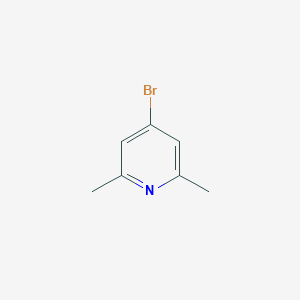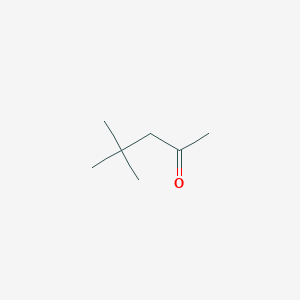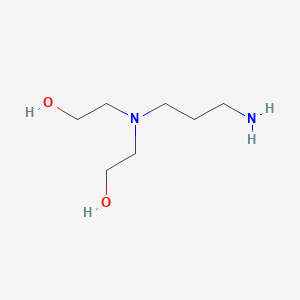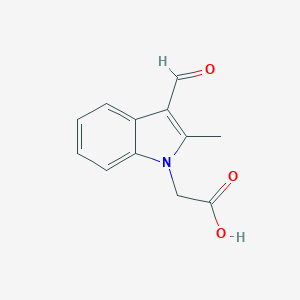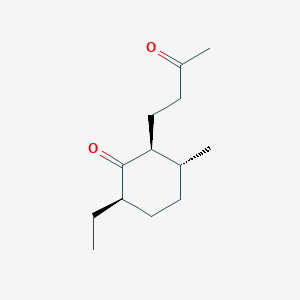
6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)-
Descripción general
Descripción
6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)- is a synthetic compound with a variety of applications in the scientific research field. It is a cyclic ketone with a molecular formula of C11H18O2, and it is also known as 6-ethyl-3-methyl-2-cyclohexyl-3-oxobutanoic acid. It is a colorless liquid with a boiling point of 145°C and a melting point of -50°C. It is soluble in many organic solvents such as ethanol, ether, and chloroform. Its structure is composed of a six-membered ring with a methyl group on the third carbon and an ethyl group on the sixth carbon, with a 3-oxobutyl group on the second carbon.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)-' involves the condensation of 3-methylcyclohexanone with ethyl acetoacetate followed by reduction of the resulting enone with sodium borohydride. The resulting alcohol is then oxidized to the ketone using Jones reagent. The final step involves the diastereoselective reduction of the ketone using L-selectride.
Starting Materials
3-methylcyclohexanone, ethyl acetoacetate, sodium borohydride, Jones reagent, L-selectride
Reaction
Step 1: Condensation of 3-methylcyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the beta-ketoester., Step 2: Reduction of the beta-ketoester using sodium borohydride in ethanol to give the corresponding alcohol., Step 3: Oxidation of the alcohol using Jones reagent to yield the ketone., Step 4: Diastereoselective reduction of the ketone using L-selectride to obtain the desired product, 6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)-.
Mecanismo De Acción
The mechanism of action of 6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone is not fully understood. It is believed that the compound can act as a catalyst in organic reactions, as well as a ligand in coordination chemistry. It is also believed to be involved in the formation of other compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone are not fully understood. However, some studies have suggested that it may have an effect on the activity of enzymes involved in the metabolism of fatty acids, as well as the activity of enzymes involved in the biosynthesis of lipids. It has also been suggested that it may have an effect on the activity of enzymes involved in the metabolism of carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone in laboratory experiments include its low cost, its availability in a wide range of solvents, and its reactivity in a variety of organic reactions. The main limitation of using this compound in laboratory experiments is its toxicity, which can be minimized by proper handling and storage.
Direcciones Futuras
The future directions for 6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone include further research into its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research could be conducted into its potential use as a catalyst in organic synthesis, and its potential use as a ligand in coordination chemistry. Furthermore, further research could be conducted into its potential use in the synthesis of other compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents. Finally, further research could be conducted into its potential use in the synthesis of other compounds, such as vitamins and hormones.
Aplicaciones Científicas De Investigación
6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone has a variety of applications in the scientific research field. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of biologically active compounds such as antibiotics, anti-inflammatory agents, and antifungal agents.
Propiedades
IUPAC Name |
(2S,3R,6R)-6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-4-11-7-5-9(2)12(13(11)15)8-6-10(3)14/h9,11-12H,4-8H2,1-3H3/t9-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGZNDLZBYIWGA-JLLWLGSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C(C1=O)CCC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H]([C@@H](C1=O)CCC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)- | |
CAS RN |
958447-27-3 | |
| Record name | 6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958447273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-ETHYL-3-METHYL-2-(3-OXOBUTYL)CYCLOHEXANONE, (2S,3R,6R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1S8MHU69N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



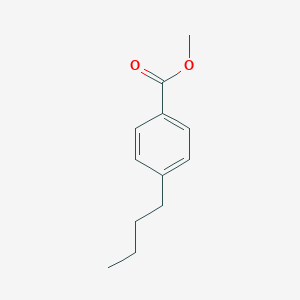

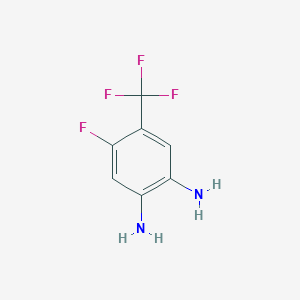

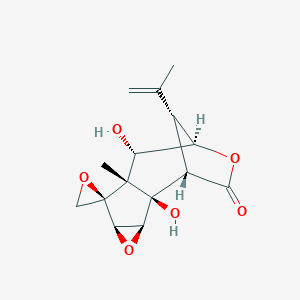
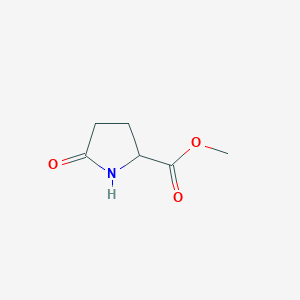
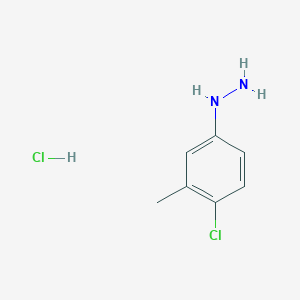
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)
